3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID
Description
Chemical Structure and Properties The compound 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID (molecular formula: C₂₄H₂₉NO₄; molecular weight: 395.503 g/mol) features a cyclopentanecarboxylic acid backbone substituted with a carbamoyl group linked to a 4-(2,3-dimethylphenoxy)phenyl moiety. This structural complexity distinguishes it from simpler cyclopentanecarboxylic acid derivatives .
Buyers must independently verify its identity and properties .
Properties
IUPAC Name |
3-[[4-(2,3-dimethylphenoxy)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-15-7-6-8-20(16(15)2)29-18-11-9-17(10-12-18)25-21(26)19-13-14-24(5,22(27)28)23(19,3)4/h6-12,19H,13-14H2,1-5H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSQHDSOHDWBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3CCC(C3(C)C)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the phenoxy and phenylcarbamoyl intermediates, followed by their coupling with the cyclopentane carboxylic acid core. Common reagents used in these reactions include phenols, carbamoyl chlorides, and cyclopentane derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of such complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The phenoxy and phenylcarbamoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases. Preclinical and clinical studies are essential to determine its safety and effectiveness.
Industry
In the industrial sector, 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID may be used in the production of specialty chemicals, polymers, and materials with unique properties. Its applications in catalysis and material science are also areas of active research.
Mechanism of Action
The mechanism of action of 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the cyclopentanecarboxylic acid core but differing in substituents:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity
- The target compound’s 2,3-dimethylphenoxy group introduces significant hydrophobicity compared to the diethylcarbamoyl (C₁₄H₂₅NO₃) and p-tolylcarbamoyl (C₁₇H₂₃NO₃) groups in analogs. This likely increases its logP value, suggesting enhanced membrane permeability but reduced aqueous solubility .
Research Findings and Hypotheses
Pharmacological Potential
- Compounds with carbamoyl-linked aromatic groups, such as those in (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates), demonstrate antimicrobial and anti-inflammatory activity. By analogy, the target compound’s 2,3-dimethylphenoxy group may confer similar bioactivity, though this remains untested .
- The methyl-rich structure may improve metabolic stability compared to less substituted analogs, as seen in cyclopentane-derived prodrugs .
Limitations
- The absence of empirical data (e.g., IC₅₀ values, toxicity profiles) precludes definitive conclusions about efficacy or safety. Researchers must prioritize analytical characterization before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
